molecular formula C20H20N2O B7355511 (4-ethynylphenyl)-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]methanone

(4-ethynylphenyl)-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]methanone

Cat. No. B7355511
M. Wt: 304.4 g/mol
InChI Key: OKCHTYLMUMLPFY-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-ethynylphenyl)-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]methanone, also known as EPPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EPPM has been found to exhibit promising results in various studies, and its mechanism of action has been extensively investigated. In

Scientific Research Applications

(4-ethynylphenyl)-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]methanone has been found to exhibit potential therapeutic applications in various scientific research studies. This compound has been investigated for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been found to exhibit neuroprotective effects and has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been investigated for its potential use in drug delivery systems.

Mechanism of Action

The mechanism of action of (4-ethynylphenyl)-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]methanone involves the inhibition of various enzymes and proteins that play a crucial role in various physiological processes. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. This compound has also been found to inhibit the activity of various kinases, including glycogen synthase kinase-3β (GSK-3β) and protein kinase C (PKC), which play a crucial role in various signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the production of inflammatory cytokines and chemokines, which play a crucial role in the inflammatory response. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has been found to exhibit neuroprotective effects by inhibiting the activity of GSK-3β, which is involved in the pathogenesis of various neurological disorders.

Advantages and Limitations for Lab Experiments

(4-ethynylphenyl)-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]methanone exhibits various advantages and limitations for lab experiments. This compound exhibits high purity and stability, which makes it suitable for various biochemical and physiological experiments. This compound also exhibits low toxicity, which makes it suitable for in vitro and in vivo experiments. However, this compound exhibits low solubility in water, which can limit its use in certain experiments.

Future Directions

There are various future directions for further research on (4-ethynylphenyl)-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]methanone. This compound can be further investigated for its potential use in drug delivery systems. This compound can also be further investigated for its potential use in treating various neurological disorders. Further research can also be conducted to optimize the synthesis method of this compound to increase the yield and purity of the final product.

Synthesis Methods

The synthesis of (4-ethynylphenyl)-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]methanone involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 4-ethynylphenylboronic acid with 2-bromoethylpyridine to obtain the intermediate product. This intermediate product is then reacted with (R)-2-pyrrolidin-1-yl-1-phenylethanone in the presence of a palladium catalyst to obtain the final product, this compound. The synthesis method of this compound has been optimized to increase the yield and purity of the final product.

properties

IUPAC Name

(4-ethynylphenyl)-[(2R)-2-(2-pyridin-2-ylethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-2-16-8-10-17(11-9-16)20(23)22-15-5-7-19(22)13-12-18-6-3-4-14-21-18/h1,3-4,6,8-11,14,19H,5,7,12-13,15H2/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCHTYLMUMLPFY-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C(=O)N2CCCC2CCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC1=CC=C(C=C1)C(=O)N2CCC[C@@H]2CCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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